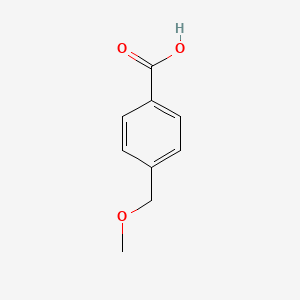

4-(Methoxymethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210274. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(methoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORFINRYBCDBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308859 | |

| Record name | 4-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67003-50-3 | |

| Record name | 67003-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Methoxymethyl)benzoic acid CAS number

An In-Depth Technical Guide to 4-(Methoxymethyl)benzoic acid (CAS: 67003-50-3) for Advanced Research and Drug Development

Executive Summary

This compound is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Characterized by a carboxylic acid group and a methoxymethyl ether group attached to a central benzene ring, it serves as a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its core properties, validated synthesis protocols, analytical characterization, and strategic applications, particularly in the context of drug discovery and development. As a Senior Application Scientist, this document is designed to bridge the gap between theoretical chemistry and practical application, offering field-proven insights to researchers and developers.

Core Chemical Identity & Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is registered under CAS Number 67003-50-3 .[1][2][3] Its structural and physicochemical properties are summarized below.

Structural Identifiers

A compound's utility is intrinsically linked to its structure. The presence of both a nucleophilic ether and an electrophilic carboxylic acid on a stable aromatic scaffold makes this compound a valuable building block.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][4] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [3][4] |

| Canonical SMILES | COCC1=CC=C(C=C1)C(=O)O | [1][3][4] |

| InChI Key | OORFINRYBCDBEN-UHFFFAOYSA-N | [1][4] |

| MDL Number | MFCD06375934 | [1] |

Physicochemical Data

Understanding the physical properties of a compound is critical for designing experiments, including reaction setup, purification, and formulation. The data presented here are derived from computational predictions and supplier documentation, providing a reliable baseline for laboratory work.

| Property | Value | Source |

| Physical State | Solid | [1][2] |

| Melting Point | 87.05 °C (Predicted) | [5] |

| Boiling Point | 281.85 - 298.57 °C (Predicted) | [5] |

| Density | 1.177 - 1.22 g/cm³ (Predicted) | [2][5] |

| pKa | 4.19 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO.[2] Insoluble in water.[6] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis, a classic and reliable Sₙ2 reaction. This pathway is favored for its high yield and straightforward execution. The protocol described below utilizes 4-bromomethylbenzoic acid as the starting material.

Reaction Principle and Causality

The core of this synthesis is a nucleophilic substitution reaction.[7][8] Potassium hydroxide (KOH) in methanol serves not only as a base but also as the precursor to the active nucleophile, potassium methoxide (CH₃O⁻K⁺). The highly reactive methoxide ion then displaces the bromide from the benzylic position of 4-bromomethylbenzoic acid. The electron-withdrawing nature of the carboxylic acid group on the aromatic ring helps to stabilize the transition state of this Sₙ2 mechanism.[8] Heat is applied to overcome the activation energy, thereby increasing the reaction rate.[7]

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful execution of each step is confirmed by the physical observations described.

-

Nucleophile Generation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 g of potassium hydroxide (KOH) in 25 mL of methanol. Gentle warming may be required.

-

Scientist's Insight: This step generates the potent methoxide nucleophile in situ. Using a pre-made sodium methoxide solution is an alternative, but this method is often more convenient and cost-effective.

-

-

Reaction:

-

To the methanolic KOH solution, add 1.1 g of 4-bromomethylbenzoic acid.[7]

-

Attach a reflux condenser and heat the mixture to a gentle boil. Maintain the reflux for 45 minutes, ensuring the reaction starts from the onset of boiling.[7]

-

Trustworthiness Check: The solid starting material should gradually dissolve as it reacts to form the more soluble potassium salt of the product.

-

-

Workup and Isolation:

-

After cooling the flask to room temperature, remove the methanol using a rotary evaporator.[7]

-

Dissolve the resulting solid residue in 30 mL of deionized water. The product at this stage is the potassium salt, which is water-soluble.

-

Slowly add dilute hydrochloric acid (HCl) dropwise until the solution is acidic to pH paper (pH < 4).[7]

-

Causality: This crucial step protonates the carboxylate salt, converting it back to the neutral carboxylic acid. Since the neutral form is insoluble in water, it precipitates out of the solution, providing an effective means of separation.

-

Collect the white precipitate by vacuum filtration.

-

-

Purification:

-

Wash the solid on the filter with two 15 mL portions of hexane to remove any non-polar impurities.[7]

-

For final purification, recrystallize the crude solid from hot deionized water.[7] The principle here is that the product is sparingly soluble in cold water but significantly more soluble in hot water.

-

Filter the hot solution if any insoluble impurities remain, then allow it to cool slowly to room temperature to form pure crystals.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

-

Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A combination of techniques provides orthogonal validation.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Peaks corresponding to the methoxy group (singlet, ~3.3 ppm), methylene protons (singlet, ~4.5 ppm), and aromatic protons (two doublets, ~7.4 and 8.0 ppm). The carboxylic acid proton will appear as a broad singlet at >10 ppm. |

| Mass Spectrometry | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak [M]⁺ or related ions (e.g., [M-H]⁻ in negative mode) corresponding to the molecular weight of 166.17 g/mol . |

| FTIR Spectroscopy | Functional Group Identification | Characteristic stretches for the O-H of the carboxylic acid (~3000 cm⁻¹, broad), C=O stretch (~1680 cm⁻¹), and C-O ether stretch (~1100 cm⁻¹). |

| Melting Point | Purity Assessment | A sharp melting point range close to the literature value (e.g., 87 °C) indicates high purity. Impurities typically broaden and depress the melting range. |

Note: Spectroscopic data for this compound is available for reference from chemical suppliers.[9]

Applications in Research and Drug Development

While not an active pharmaceutical ingredient (API) itself, this compound is a strategic building block. Its value lies in its bifunctional nature, offering two distinct points for chemical modification. Benzoic acid derivatives are foundational in the pharmaceutical industry, serving as intermediates for a wide array of drugs, including analgesics and anti-inflammatory agents.[10][11][12]

Role as a Synthetic Scaffold

The compound's two functional groups can be manipulated independently, making it an ideal scaffold for creating libraries of new chemical entities in the drug discovery process.

-

Carboxylic Acid Handle: This group can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of various molecular fragments to explore structure-activity relationships (SAR).

-

Methoxymethyl Ether Handle: The ether linkage is generally stable, acting as a protected form of a hydroxymethyl group. This can be a key structural element or a point for later-stage modification if desired.

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols. This compound is classified as a hazardous substance.[13]

| Hazard Type | GHS Classification | Precautionary Codes |

| Acute Toxicity | Acute Tox. 4 (Oral) | H302: Harmful if swallowed. |

| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation. |

| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation. |

| Respiratory | STOT SE 3 | H335: May cause respiratory irritation. |

Handling Recommendations:

-

Use in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound (CAS: 67003-50-3) is a compound of high strategic value for chemical synthesis. Its well-defined properties, straightforward and reliable synthesis, and bifunctional nature make it an essential tool for researchers in drug development and materials science. This guide has provided the core technical knowledge, from synthesis to application, necessary to leverage this versatile molecule with scientific integrity and safety.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 67003-50-3 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 4-Methoxybenzoic acid – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]

- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 8. rsc.org [rsc.org]

- 9. This compound(67003-50-3) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 4-(Methoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)benzoic acid, a white solid compound, serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and chemical industries.[1] Its unique structure, featuring both a carboxylic acid and a methoxymethyl group on a benzene ring, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailing experimental methodologies for their determination and offering insights into the causality behind these analytical choices.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some reported values in the literature may vary, which can be attributed to differences in analytical techniques and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| CAS Number | 67003-50-3 | [1][3] |

| Appearance | White solid | [1] |

| Melting Point | ~123 °C (see discussion below) | [1][4] |

| Boiling Point | 281.8 °C at 760 mmHg | [1] |

| Water Solubility | Predicted: 3307.8 mg/L | [5][6] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and DMSO | [4] |

| pKa | Estimated ~4.5 (see discussion below) | |

| Density | 1.177 g/cm³ (Predicted) | [1][4] |

| Flash Point | 112.5 °C | [1] |

In-Depth Analysis of Key Physical Properties

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For this compound, literature values for the melting point show some variation, with most sources citing approximately 123 °C.[1][4] A lower and broader melting range can indicate the presence of impurities.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion of a substance.[7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature.[7]

Causality of Experimental Choices: DSC is preferred over traditional capillary methods for its high precision, small sample requirement, and ability to provide additional thermodynamic information, such as the heat of fusion. The choice of a linear heating rate allows for the clear resolution of the melting endotherm.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument using a certified standard with a known melting point and enthalpy of fusion, such as indium.

-

Temperature Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 150 °C).

-

An inert nitrogen atmosphere is maintained throughout the experiment to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile

The solubility of this compound is a critical parameter in drug development, influencing its bioavailability and formulation. It is predicted to have a water solubility of 3307.8 mg/L.[5][6] It is also reported to be slightly soluble in chloroform and DMSO.[4]

Experimental Protocol: Aqueous Solubility Determination (OECD Guideline 105 - Flask Method)

The OECD Guideline 105 provides a standardized method for determining the water solubility of chemical substances.[4][9][10] The flask method is suitable for substances with solubilities above 10⁻² g/L.

Causality of Experimental Choices: This method is chosen for its robustness and wide acceptance by regulatory bodies. The extended equilibration time ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of distilled water in a sealed flask.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered or centrifuged to separate the saturated solution from any remaining solid particles.

-

Concentration Analysis: Determine the concentration of this compound in the clear saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated as the mass of the dissolved substance per volume of water.

Acid Dissociation Constant (pKa)

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[1][3][12][13] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) while monitoring the pH.

Causality of Experimental Choices: This method directly measures the change in pH as the acid is neutralized, allowing for a precise determination of the half-equivalence point, where pH equals pKa. The use of a calibrated pH meter ensures the accuracy of the measurements.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a co-solvent system (e.g., water/methanol) if necessary to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectral Data Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy group. The acidic proton of the carboxylic acid may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with symmetry considerations), the methylene carbon, and the methyl carbon.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectrometry will provide the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound. Fragmentation patterns can also offer structural information.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] For detailed safety information, consult the Safety Data Sheet (SDS).[10]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. A thorough understanding of these characteristics, from melting point and solubility to its acidic nature and spectral fingerprints, is fundamental for its successful application in scientific research and drug development. The experimental protocols outlined herein offer a robust framework for the accurate and reliable determination of these key parameters, ensuring data integrity and reproducibility. As a versatile synthetic intermediate, a comprehensive knowledge of the physical properties of this compound is the cornerstone of its effective utilization in the synthesis of novel and impactful molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. filab.fr [filab.fr]

- 6. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum [chemicalbook.com]

- 15. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 16. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

4-(Methoxymethyl)benzoic acid chemical structure

An In-Depth Technical Guide to 4-(Methoxymethyl)benzoic Acid: Synthesis, Characterization, and Applications

Introduction

This compound is a bifunctional organic compound featuring a carboxylic acid group and a methoxymethyl ether substituent on a benzene ring in a para orientation.[1][2] This unique structural arrangement makes it a highly valuable and versatile building block in synthetic organic chemistry. Its carboxylic acid moiety provides a reactive handle for a multitude of transformations, such as amidation and esterification, while the methoxymethyl group offers a stable, yet potentially modifiable, ether linkage. For researchers, scientists, and drug development professionals, understanding the synthesis, properties, and reactivity of this intermediate is crucial for its effective incorporation into complex molecular architectures, including active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed synthetic protocols and its role in medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is foundational to its application in research and development. The key physicochemical and spectroscopic data for this compound are summarized below.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 67003-50-3 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Solid | [5] |

| Melting Point | 108-113 °C | [6] |

| Boiling Point | 281.8±23.0 °C (Predicted) | [5] |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly) | [5] |

Spectroscopic Data Summary

Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons (2H, d), Aromatic protons (2H, d), -CH₂- (2H, s), -OCH₃ (3H, s), -COOH (1H, br s). Literature data is available for reference.[6] |

| IR (KBr) | ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~1099 cm⁻¹ (C-O-C stretch of ether), Broad O-H stretch from ~2500-3300 cm⁻¹.[6] |

| Mass Spec. | Molecular Ion (M⁺) at m/z = 166.06.[7] |

Synthesis of this compound: A Validated Protocol

The most prevalent and reliable synthesis of this compound is a two-step process starting from the readily available 4-methylbenzoic acid (p-toluic acid). This pathway involves a radical halogenation followed by a nucleophilic substitution.

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

The initial step transforms the methyl group of 4-methylbenzoic acid into a reactive bromomethyl group. This is a classic free-radical chain reaction.

-

Causality: N-Bromosuccinimide (NBS) is chosen as the bromine source because it provides a low, constant concentration of bromine, which favors allylic/benzylic substitution over addition to the aromatic ring. A radical initiator, such as benzoyl peroxide, is required to start the chain reaction by generating initial radicals upon heating.[6] The reaction is typically carried out in a non-polar solvent like chlorobenzene.[8]

Experimental Protocol: Radical Bromination

-

Dissolve 4-methylbenzoic acid in a suitable solvent (e.g., chlorobenzene) in a round-bottomed flask equipped with a reflux condenser.[8]

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the mixture.

-

Carefully add a catalytic amount of benzoyl peroxide. Caution: Benzoyl peroxide can be explosive when heated in solid form; ensure it is fully dissolved.[6]

-

Heat the mixture to reflux under UV light or with thermal initiation and monitor the reaction progress (e.g., by TLC).[8]

-

Upon completion, cool the reaction mixture to approximately 0 °C to precipitate the product.[8]

-

Filter the solid, wash with a non-polar solvent like petroleum ether or hexane to remove the solvent and by-products, and dry under vacuum.[6][8] The product, 4-(bromomethyl)benzoic acid, is typically used in the next step without further purification.[6]

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This step is a nucleophilic substitution reaction where the methoxide ion displaces the bromide ion. It follows an SN2 mechanism.[9][10]

-

Causality: The substrate, 4-(bromomethyl)benzoic acid, has a primary benzylic bromide. This is an ideal substrate for an SN2 reaction because it is unhindered and the transition state is stabilized by the adjacent aromatic ring.[6][11] The nucleophile, methoxide (CH₃O⁻), is generated in situ by reacting potassium hydroxide (KOH) with methanol, which serves as both the reagent and the solvent.[12] The electron-withdrawing carboxylic acid group on the ring further favors the SN2 mechanism.[6]

Experimental Protocol: Williamson Ether Synthesis

-

In a 100 mL round-bottomed flask, dissolve potassium hydroxide (KOH) (1.1 g) in methanol (25 mL).[12]

-

Add the 4-(bromomethyl)benzoic acid (1.1 g) obtained from Step 1 to the methanolic KOH solution.[12]

-

Equip the flask with a reflux condenser and gently boil the mixture for 45-60 minutes.[12] Swirl periodically to ensure proper mixing.

-

After reflux, cool the flask and remove the methanol using a rotary evaporator.[12]

-

Dissolve the resulting solid residue in deionized water (30 mL).[12]

-

Acidify the aqueous solution with dilute hydrochloric acid until it is acidic to pH paper. This protonates the carboxylate to precipitate the desired carboxylic acid.[12]

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with hexane (2 x 15 mL) to remove any non-polar impurities.[12]

-

Recrystallize the crude product from hot deionized water to achieve high purity.[12]

-

Filter the purified crystals and dry thoroughly under vacuum. A typical yield is 50-70%.[6]

Alternative Synthetic Approaches

While the halogenation-substitution route is most common, other strategies can be envisioned for synthesizing this compound, providing flexibility for substrate availability or functional group tolerance.

-

Oxidation of 4-Methoxymethyltoluene: If the precursor 4-methoxymethyltoluene is available, a selective oxidation of the benzylic methyl group to a carboxylic acid, while preserving the methoxymethyl ether, could yield the target compound. This often requires carefully controlled oxidation conditions to avoid over-oxidation or cleavage of the ether.

-

Grignard Reaction: One could start with a protected 4-bromobenzoic acid derivative (e.g., an ester). Formation of the Grignard reagent followed by reaction with formaldehyde or paraformaldehyde would install the hydroxymethyl group.[13][14][15] Subsequent etherification of the resulting alcohol with a methylating agent (e.g., methyl iodide) under basic conditions would yield the desired product after deprotection.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules.[3][16]

-

Scaffold for API Synthesis: The carboxylic acid group is a versatile functional handle for forming amide bonds with various amines or ester bonds with alcohols, enabling the construction of a wide range of molecular derivatives. This is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.

-

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the methoxymethyl substituent can be used to probe the steric and electronic requirements of a biological target. Its presence can influence the compound's solubility, metabolic stability, and binding interactions. By systematically replacing or modifying this group, chemists can fine-tune the pharmacological properties of a lead compound.[3]

-

Building Block for Bioactive Compounds: Benzoic acid derivatives are present in numerous compounds with demonstrated biological activity, including anti-inflammatory, analgesic, and anticancer agents.[4][16] this compound provides a reliable starting point for synthesizing novel analogues within these classes.

Conclusion

This compound is a key intermediate whose straightforward and high-yielding synthesis makes it an attractive component for complex molecule construction. Its dual functionality allows for sequential and orthogonal chemical modifications, a desirable trait for applications in medicinal chemistry and materials science. The protocols and data presented in this guide offer researchers a validated framework for the synthesis, characterization, and strategic implementation of this valuable compound in their research endeavors.

References

- 1. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. srinichem.com [srinichem.com]

- 4. preprints.org [preprints.org]

- 5. This compound | 67003-50-3 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 8. prepchem.com [prepchem.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. reddit.com [reddit.com]

- 16. nbinno.com [nbinno.com]

4-(Methoxymethyl)benzoic acid molecular weight

An In-depth Technical Guide to 4-(Methoxymethyl)benzoic Acid for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No: 67003-50-3) is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its unique structural features—a carboxylic acid for derivatization, a stable methoxymethyl ether, and an aromatic scaffold—make it a valuable building block in the design and synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, analytical characterization, and potential applications, with a focus on its relevance to drug development professionals.

Core Physicochemical & Structural Properties

This compound is a solid at room temperature.[1] Its molecular structure and fundamental properties are the basis for its utility in chemical synthesis. The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carboxylic and ether oxygens) influences its solubility and crystal packing.[2]

Key Identifiers and Properties

The essential physicochemical data for this compound are summarized below. This information is critical for reaction planning, safety assessment, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [2][3][4][5] |

| Molecular Weight | 166.17 g/mol | [3][4][5] |

| Monoisotopic Mass | 166.062994177 Da | [3] |

| CAS Number | 67003-50-3 | [1][3][4][6] |

| IUPAC Name | This compound | [1][3] |

| Physical Form | Solid | [1][5] |

| Melting Point | ~123 °C | [6] |

| Boiling Point | 281.8 ± 23.0 °C (Predicted) | [6] |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [6] |

| InChI Key | OORFINRYBCDBEN-UHFFFAOYSA-N | [1][3][5] |

| Canonical SMILES | COCC1=CC=C(C=C1)C(=O)O | [1][5] |

Molecular Structure

The structure of this compound features a para-substituted benzene ring, which provides a rigid scaffold for building more complex architectures.

Caption: 2D structure of this compound.

Synthesis Methodologies

The synthesis of this compound is readily achievable in a laboratory setting. The most common and reliable method involves a nucleophilic substitution reaction, a cornerstone of organic chemistry.

Primary Synthesis Route: Nucleophilic Substitution (Sₙ2)

This protocol utilizes 4-bromomethylbenzoic acid as the starting material and methanol as both the reagent and solvent. The reaction proceeds via an Sₙ2 mechanism, where methoxide acts as the nucleophile.[7][8] The electron-withdrawing nature of the carboxylic acid group on the aromatic ring helps to stabilize the transition state, favoring this pathway.[8]

Reaction: 4-Bromomethylbenzoic acid is treated with a methanolic solution of potassium hydroxide (KOH) to generate the methoxide nucleophile, which then displaces the bromide.[7]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reagent Preparation: Dissolve 1.1 g of potassium hydroxide (KOH) in 25 mL of methanol in a 100 mL round-bottomed flask equipped with a magnetic stir bar.[7]

-

Addition of Starting Material: To this solution, add 1.1 g of 4-bromomethylbenzoic acid.[7]

-

Reflux: Attach a reflux condenser and gently boil the mixture for 45-60 minutes. The reaction time begins once the mixture starts boiling.[7]

-

Work-up:

-

Cool the flask to room temperature and remove the solvent (methanol) using a rotary evaporator.[7]

-

Dissolve the resulting solid residue in 30 mL of deionized water.[7]

-

Acidify the aqueous solution with dilute hydrochloric acid (HCl) until it is acidic to pH paper. This protonates the carboxylate, causing the product to precipitate.[7]

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration.[7]

-

Wash the solid with two 15 mL portions of hexane to remove non-polar impurities.[7]

-

For higher purity, recrystallize the crude product from hot deionized water.[7]

-

Collect the purified crystals by filtration and dry them thoroughly under vacuum.

-

Alternative Synthesis Route

An alternative synthesis starts from the more readily available 4-hydroxybenzoic acid. This multi-step process involves protecting the phenol as a methoxymethyl (MOM) ether, followed by hydrolysis of the resulting ester.[9]

Analytical Characterization

To ensure the identity, purity, and quality of synthesized this compound, a combination of analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most definitive method for structural confirmation. Expected signals include: a singlet for the methoxy (-OCH₃) protons (~3.3-3.5 ppm), a singlet for the methylene (-CH₂-) protons (~4.4-4.6 ppm), two doublets in the aromatic region for the para-substituted ring (~7.4-8.1 ppm), and a broad singlet for the carboxylic acid (-COOH) proton (>10 ppm).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic absorption bands would be observed for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680-1710 cm⁻¹), the C-O ether stretch (~1080-1150 cm⁻¹), and aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. An ESI-MS in negative mode would be expected to show a peak at m/z 165, corresponding to the deprotonated molecule [M-H]⁻.

-

Melting Point Analysis: A sharp melting point range close to the literature value (~123 °C) is a strong indicator of high purity.[6]

Applications in Drug Development and Research

Benzoic acid and its derivatives are ubiquitous in the pharmaceutical industry, serving as preservatives, antifungal agents, and crucial intermediates for more complex APIs.[10] While specific applications for this compound are less documented than for its close analog, 4-methoxybenzoic acid, its structure makes it a highly valuable and strategic building block.

Role as a Synthetic Intermediate

The true value of this compound lies in its utility as a scaffold. The carboxylic acid group is a versatile handle for various chemical transformations.

Caption: Synthetic utility of this compound.

-

API Synthesis: Like other benzoic acid derivatives, it can serve as a precursor in the synthesis of anti-inflammatory and analgesic drug molecules.[11][12] The methoxymethyl group provides a more stable, less electronically active alternative to the simple methoxy group found in p-anisic acid, which can be advantageous in multi-step syntheses by preventing unwanted side reactions.

-

Medicinal Chemistry: In structure-activity relationship (SAR) studies, the methoxymethyl group can be used to probe steric and electronic requirements in a receptor's binding pocket. It acts as a bioisostere for other functional groups, allowing chemists to fine-tune a lead compound's pharmacological properties.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

The signal word is "Warning".[3][5]

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Keep away from strong oxidizing agents.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its straightforward synthesis, well-defined structure, and reactive functional groups make it an excellent building block for creating novel and complex molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic utility allows scientists to effectively and safely incorporate this compound into their research and development workflows.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 67003-50-3 [chemicalbook.com]

- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 8. rsc.org [rsc.org]

- 9. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]

- 10. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. srinichem.com [srinichem.com]

- 13. fishersci.com [fishersci.com]

4-(Methoxymethyl)benzoic acid melting point

An In-depth Technical Guide to the Melting Point of 4-(Methoxymethyl)benzoic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the melting point of this compound (CAS No: 67003-50-3), a critical physical property for researchers, scientists, and drug development professionals. Beyond simply stating a value, we will explore the scientific principles underpinning accurate melting point determination, present a robust experimental protocol, and discuss the causality behind key procedural choices to ensure data integrity.

Introduction: The Significance of a Melting Point

This compound is a benzoic acid derivative used as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its fundamental physical properties, such as melting point, are the first line of assessment for identity and purity.

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[2] For a pure, crystalline organic compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This characteristic "sharp" melting point serves as a reliable criterion for identification. Conversely, the presence of impurities disrupts the crystal lattice, causing a depression of the melting point and a broadening of the melting range.[3][4] Therefore, an accurate melting point determination is not merely a data point; it is a crucial indicator of material purity and consistency, which is paramount in research and drug development.

Reported Melting Point Data for this compound

A review of chemical supplier databases and computational predictions reveals some variance in the reported melting point for this compound. It is essential for researchers to be aware of these differences and to rely on experimentally verified data.

| Source | Reported Melting Point (°C) | Method |

| ChemicalBook | 123 °C | Experimental |

| Guidechem | 123 °C | Experimental |

| Chemchart | 87.05 °C | Predicted (EPI Suite) |

The consensus from experimental data sources indicates a melting point of approximately 123 °C .[1][5] The lower value of 87.05 °C is derived from a computational prediction and should be regarded with caution, as such models can have significant error margins compared to empirical measurement.[6] Discrepancies in experimental values can often be traced to variations in sample purity or experimental technique.

Core Principles for Accurate Melting Point Determination

Achieving an accurate and reproducible melting point measurement is contingent on two pillars: the intrinsic purity of the sample and the integrity of the experimental technique.[7]

Intrinsic Factors: The Role of Purity

The most significant factor affecting a substance's melting point is its chemical purity.[7] Impurities introduce defects into the crystal lattice, which weakens the intermolecular forces holding the solid together.[4] Consequently, less thermal energy is required to overcome these forces, resulting in a melting point depression . As the pure component begins to melt, the impurities become more concentrated in the remaining solid, further depressing the melting point of what is left. This leads to a broadened melting range , a classic indicator of an impure sample.[7] A sharp melting range (≤ 2°C) is a strong indication of high purity.[3]

Extrinsic Factors: The Criticality of Experimental Technique

Even with a pure sample, flawed methodology can yield inaccurate results.[7] Key technical aspects include:

-

Heating Rate: This is the most common source of experimental error.[7] If the sample is heated too quickly, the thermometer reading will lag behind the actual temperature of the heating block and the sample. This thermal lag results in an artificially high and broad melting range. A slow heating rate of 1-2°C per minute is crucial for ensuring thermal equilibrium between the sample, the apparatus, and the thermometer.

-

Sample Preparation: The sample must be completely dry, as residual solvent will act as an impurity.[8] It should be finely powdered to ensure uniform heat distribution and packed tightly into the capillary tube to a height of 1-2 mm.[3][9] Insufficient or excessive sample can lead to observational errors.

-

Apparatus Calibration: Laboratory thermometers and automated melting point apparatus can have inaccuracies.[3] Regular calibration using certified melting point standards with known, sharp melting points is essential for ensuring the trustworthiness of the measurements.

A Self-Validating Protocol for Melting Point Determination

The following protocol, based on the capillary method, is designed as a self-validating system.[10] Consistency across multiple, careful measurements provides a high degree of confidence in the final reported value.

Experimental Protocol

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample under a vacuum.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Crush the sample into a fine, uniform powder using a spatula or mortar and pestle.[3]

-

-

Capillary Tube Loading:

-

Obtain a glass capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample until a small amount enters the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[8]

-

Alternatively, drop the tube through a long, narrow glass tube onto the benchtop to pack the solid tightly.

-

Repeat until the sample is packed to a height of 1-2 mm.

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[8]

-

Rapid Determination (if melting point is unknown): Heat the sample rapidly to get an approximate melting point. This provides a target range for the subsequent, more accurate measurements.[3]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[8]

-

Begin heating at a slow, controlled rate of 1-2°C per minute.

-

Observe the sample closely through the magnified viewfinder.

-

-

Recording the Melting Range:

-

Validation and Repetition:

-

Perform at least two careful determinations. Consistent values confirm the accuracy of the measurement. If results are inconsistent, re-evaluate sample preparation and technique.

-

Workflow Visualization

The following diagram illustrates the logical workflow for obtaining a reliable melting point measurement.

Caption: Workflow for Accurate Melting Point Determination.

Conclusion

The experimentally determined melting point of pure this compound is consistently reported as 123 °C . Deviations from this value, particularly a depressed and broadened melting range, are strong indicators of impurities. Adherence to a meticulous experimental protocol, characterized by proper sample preparation and a slow, controlled heating rate, is non-negotiable for generating trustworthy and reproducible data. For professionals in research and drug development, the accurate determination of this fundamental physical property is the first critical step in validating the identity and ensuring the quality of this important synthetic building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pennwest.edu [pennwest.edu]

- 3. Home Page [chem.ualberta.ca]

- 4. sciencing.com [sciencing.com]

- 5. This compound | 67003-50-3 [chemicalbook.com]

- 6. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. westlab.com [westlab.com]

An In-depth Technical Guide to the Solubility of 4-(Methoxymethyl)benzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(methoxymethyl)benzoic acid, a key consideration for researchers, scientists, and professionals in drug development and chemical synthesis. Recognizing the limited availability of extensive public data on this specific compound, this document synthesizes known physicochemical properties, theoretical solubility principles, and data from structural analogs to predict its behavior. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate the critical data needed for their work.

Introduction: The Critical Role of Solubility

This compound, with its unique structural features, presents both opportunities and challenges in formulation and application. Its solubility, a fundamental physicochemical property, dictates its bioavailability, reaction kinetics, and purification strategies.[1] Understanding how this molecule interacts with different organic solvents is paramount for controlling its behavior in solution, from early-stage drug discovery to process chemistry. This guide serves to bridge the current knowledge gap by providing a robust framework for approaching the solubility of this compound.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its solubility. Key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 67003-50-3 | [2] |

| Predicted Water Solubility | 3307.8 mg/L | [3] |

| Known Qualitative Solubility | Slightly soluble in Chloroform and DMSO | [4] |

The structure of this compound, featuring a carboxylic acid group, a phenyl ring, and a methoxymethyl ether group, suggests a molecule with both polar and non-polar characteristics. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the ether group primarily acts as a hydrogen bond acceptor. These features are central to its interactions with various solvents.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.

Key Influencing Factors:

-

Polarity: The polarity of the solvent will significantly impact its ability to solvate the different parts of the this compound molecule. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the carboxylic acid and ether groups. Polar aprotic solvents (e.g., acetone, DMSO) can interact via dipole-dipole interactions. Non-polar solvents (e.g., toluene) will primarily interact with the phenyl ring through van der Waals forces.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the ether oxygen is a hydrogen bond acceptor. Solvents capable of hydrogen bonding are expected to be effective at dissolving this compound.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[6] This relationship is crucial for processes like recrystallization.

Below is a diagram illustrating the key potential intermolecular interactions between this compound and different solvent types.

Caption: Intermolecular interactions governing solubility.

Solubility Profile: Known Data and Analog Comparison

As previously noted, quantitative solubility data for this compound is sparse. The available information indicates it is slightly soluble in chloroform and dimethyl sulfoxide (DMSO).[4] A predicted aqueous solubility is 3307.8 mg/L.[3]

To provide a more concrete illustration of expected solubility trends, we can examine the experimentally determined solubility of a close structural analog, 4-methoxybenzoic acid . This compound differs only by the substitution of a methoxymethyl group with a methoxy group. The following table summarizes the mole fraction solubility (x) of 4-methoxybenzoic acid in a range of organic solvents at various temperatures.

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Organic Solvents [6]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | Acetone | 2-Butanone | Cyclohexanone | Toluene |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.2831 | 0.2452 | 0.2631 | 0.0384 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.3223 | 0.2813 | 0.3019 | 0.0469 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.3667 | 0.3221 | 0.3458 | 0.0572 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.4168 | 0.3681 | 0.3953 | 0.0694 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.4731 | 0.4198 | 0.4509 | 0.0841 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.5362 | 0.4777 | 0.5133 | 0.1015 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.6067 | 0.5424 | 0.5830 | 0.1221 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.6851 | 0.6145 | 0.6608 | 0.1466 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.7721 | 0.6946 | 0.7475 | 0.1754 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.8683 | 0.7834 | 0.8439 | 0.2094 |

Analysis of Analog Data: The data for 4-methoxybenzoic acid shows high solubility in polar aprotic (ketones) and polar protic (alcohols) solvents, and lower solubility in a less polar solvent like toluene. This aligns with theoretical principles. It is anticipated that this compound will follow similar trends, though absolute solubility values will differ due to the larger, more flexible, and slightly more polar methoxymethyl group.

Experimental Protocol: A Self-Validating System for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of this compound. This method, when coupled with a validated analytical technique like High-Performance Liquid Chromatography (HPLC), provides highly accurate and reproducible data.

Materials and Equipment

-

Solute: High-purity (>99%) this compound

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

-

Accurately add a known volume or mass of the chosen organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution gravimetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis of Solute Concentration (HPLC Method):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample into the HPLC system under the same conditions as the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. The solubility can then be expressed in various units, such as mg/mL, g/100g of solvent, or molality.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not yet widely published, a strong predictive framework can be established based on its molecular structure and data from close analogs like 4-methoxybenzoic acid. It is expected to exhibit good solubility in polar solvents, particularly those capable of hydrogen bonding, with solubility increasing with temperature. For drug development professionals and researchers, the empirical determination of this property is non-negotiable. The detailed shake-flask protocol provided in this guide offers a robust, self-validating method to generate the high-quality, reproducible solubility data essential for advancing scientific and developmental objectives.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. This compound | 67003-50-3 [chemicalbook.com]

- 5. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Collection - Solubility Determination and Data Correlation of 4âMethoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

An In-depth Technical Guide to 4-(Methoxymethyl)benzoic Acid for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful development of novel molecules with desired properties. Among the vast array of available synthons, substituted benzoic acids represent a privileged scaffold due to their synthetic versatility and their prevalence in biologically active compounds and functional materials. This guide provides a comprehensive technical overview of 4-(methoxymethyl)benzoic acid, a key intermediate whose unique structural features make it a valuable component in organic synthesis, particularly within the realm of drug discovery and development. We will delve into its precise chemical identity, physicochemical properties, robust synthetic protocols, and analytical characterization, all grounded in established scientific principles and supported by authoritative references.

IUPAC Nomenclature and Structural Elucidation

The formal identification of a chemical entity is governed by the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). For the compound , the IUPAC name is This compound .[1]

This name is derived according to the following IUPAC rules for substituted benzene derivatives:

-

Principal Functional Group: The carboxylic acid (-COOH) group has higher priority than the ether functionality and the alkyl chain. Therefore, the parent name is "benzoic acid".[2][3]

-

Numbering: The carbon atom of the benzene ring to which the carboxylic acid group is attached is designated as position 1.

-

Substituent Identification and Location: The substituent at position 4 is a methyl group attached to the benzene ring via an oxygen atom, which is itself attached to a methylene (-CH2-) bridge. This -CH2OCH3 group is named "methoxymethyl".

-

Final Assembly: Combining these elements, the full IUPAC name becomes this compound.

The chemical structure is as follows:

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is critical for its handling, reaction setup, and purification. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 67003-50-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 166.17 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 111-113 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 298.57 °C | --INVALID-LINK--[4] |

| Water Solubility (Predicted) | 3307.8 mg/L | --INVALID-LINK--[4] |

| XLogP3 (Predicted) | 1.5 | --INVALID-LINK--[1] |

Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. A common and reliable method, suitable for laboratory scale, involves a two-step process starting from p-toluic acid. This process first involves the radical bromination of the methyl group, followed by a nucleophilic substitution with methoxide.

Synthesis from p-Toluic Acid via 4-(Bromomethyl)benzoic Acid

This synthetic pathway is advantageous due to the commercial availability of the starting material, p-toluic acid, and the relatively straightforward reaction conditions.

Caption: General workflow for the synthesis of this compound from p-toluic acid.

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

This step involves a free radical bromination of the benzylic methyl group of p-toluic acid. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it is safer and easier to handle than elemental bromine. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction.

-

Causality of Experimental Choices: The use of a non-polar solvent like carbon tetrachloride or chlorobenzene is crucial to facilitate the radical chain reaction and to dissolve the starting material. The reaction is typically carried out under reflux to provide the necessary thermal energy for the homolytic cleavage of the initiator and propagation of the radical chain.

Step 2: Synthesis of this compound via Nucleophilic Substitution

The second step is a classic Williamson ether synthesis, a nucleophilic substitution reaction (SN2). The benzylic bromide, 4-(bromomethyl)benzoic acid, is an excellent substrate for SN2 reactions due to the stability of the transition state. The nucleophile is the methoxide ion (CH₃O⁻), which can be generated in situ from methanol using a strong base like potassium hydroxide or by using commercially available sodium methoxide.

-

Causality of Experimental Choices: Methanol serves as both the solvent and the source of the methoxide nucleophile. The reaction is heated to reflux to increase the reaction rate. The electron-withdrawing carboxylic acid group on the aromatic ring further activates the benzylic position towards nucleophilic attack, facilitating the SN2 mechanism.

Detailed Experimental Protocol

The following protocol is a self-validating system, where successful synthesis can be monitored by thin-layer chromatography (TLC) and the final product identity and purity are confirmed by the analytical methods described in the subsequent section.

Materials and Equipment:

-

4-(Bromomethyl)benzoic acid

-

Potassium hydroxide (KOH)

-

Methanol (anhydrous)

-

Deionized water

-

Dilute hydrochloric acid (HCl)

-

Hexane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter flask

-

pH paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 g of potassium hydroxide in 25 mL of methanol.

-

Addition of Starting Material: To this solution, add 1.1 g of 4-(bromomethyl)benzoic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil for 45 minutes. The reaction time begins once the mixture starts boiling.

-

Workup - Solvent Removal: After the reflux period, allow the flask to cool to room temperature. Remove the methanol using a rotary evaporator.

-

Workup - Dissolution and Acidification: Dissolve the resulting solid residue in 30 mL of deionized water. Carefully add dilute hydrochloric acid dropwise until the solution is acidic to pH paper. This will precipitate the this compound.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification - Washing: Wash the solid with two 15 mL portions of hexane to remove any non-polar impurities.

-

Purification - Recrystallization: Recrystallize the crude product from deionized water.

-

Final Isolation and Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly under vacuum.

-

Characterization: Record the final weight, calculate the percent yield, and determine the melting point. Confirm the structure using the analytical techniques outlined below.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Table of Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methoxy protons (~3.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), two doublets for the aromatic protons (~7.4 and 8.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Signals for the methoxy carbon (~58 ppm), the benzylic methylene carbon (~73 ppm), the aromatic carbons (including the quaternary carbons), and the carboxylic acid carbonyl carbon (~172 ppm). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), C-O stretching bands for the ether (~1100 cm⁻¹), and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 166. A prominent fragment may be observed corresponding to the loss of the methoxy group (M-31). |

| Melting Point | A sharp melting point in the range of 111-113 °C indicates high purity. |

Applications in Drug Development and Research

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates. They are often utilized for their ability to engage in hydrogen bonding and for their favorable pharmacokinetic properties.

While this compound is primarily a synthetic intermediate, its structural motif is of significant interest. The methoxymethyl group can act as a lipophilic spacer and a potential hydrogen bond acceptor. Its derivatives have been explored in various therapeutic areas. For instance, heterocyclic derivatives incorporating the 4-(methoxymethyl)benzoyl moiety have been investigated as potential therapeutic agents.

A notable example is its use as a building block in the synthesis of more complex molecules. For example, a patent describes a heterocyclic derivative containing a 2-(methoxymethyl)-1H-benzimidazole-4-carboxamide core, where the synthesis could conceivably start from a derivative of this compound, for use as a pharmaceutical drug. This highlights its role as a precursor to novel chemical entities with potential therapeutic applications.

The broader class of alkoxy-substituted benzoic acids, such as 4-methoxybenzoic acid (p-anisic acid), are well-established intermediates in the synthesis of pharmaceuticals like the anti-inflammatory drug indomethacin.[2] While not a direct analogue, the synthetic utility of this compound follows similar principles, offering a unique substitution pattern for the exploration of new chemical space in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation, well-defined chemical properties, and potential for incorporation into more complex, biologically active molecules make it a compound of interest for researchers in both academic and industrial settings, particularly those focused on drug development. This guide has provided a detailed, technically grounded overview to facilitate its synthesis, characterization, and application in the laboratory.

References

- 1. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

4-(Methoxymethyl)benzoic acid synthesis from p-toluic acid

An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)benzoic Acid from p-Toluic Acid

Introduction

This compound is a valuable bifunctional molecule utilized as a key building block in the synthesis of pharmaceuticals and advanced materials. Its structure, incorporating both a carboxylic acid and a methoxymethyl group on a benzene ring, offers versatile handles for further chemical modification. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, p-toluic acid.

The synthesis is efficiently executed in a two-step sequence:

-

Free-Radical Bromination: The benzylic methyl group of p-toluic acid is selectively halogenated to yield the intermediate, 4-(bromomethyl)benzoic acid.

-

Nucleophilic Substitution: The bromide is subsequently displaced by a methoxide nucleophile via a Williamson ether synthesis to afford the final product.

This document, intended for researchers and drug development professionals, elucidates the underlying chemical principles, provides detailed, self-validating experimental protocols, and emphasizes the safety and causality behind each procedural step.

Part 1: Synthesis of 4-(Bromomethyl)benzoic Acid via Free-Radical Bromination

The initial step involves the selective bromination of the benzylic carbon of p-toluic acid. This transformation leverages a free-radical chain reaction, a cornerstone of organic synthesis for functionalizing otherwise unreactive C-H bonds.

Principle and Mechanism

Benzylic C-H bonds are significantly weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical. This inherent reactivity allows for selective halogenation at this position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, serving as a source of a low, constant concentration of bromine (Br₂) in solution, which minimizes competitive electrophilic aromatic substitution on the benzene ring.[1][2][3] The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[1][4]

The reaction proceeds via a well-established radical chain mechanism:[5][6]

-